4-Desamine-4-hydroxy triamterene
4-Desamine-4-hydroxy triamterene
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
Triamterene Related Compound B is a pharmaceutical impurity of triamterene. Triamterene in combination with thiazide diuretic, such as benzthiazide shows potent antihypertensive activity with synergistic action and is also useful in treating edema associated with mild to moderate congestive heart failure.
Triamterene Related Compound B is a pharmaceutical impurity of triamterene. Triamterene in combination with thiazide diuretic, such as benzthiazide shows potent antihypertensive activity with synergistic action and is also useful in treating edema associated with mild to moderate congestive heart failure.
Brand Name:
Vulcanchem
CAS No.:
19375-89-4
VCID:
VC20846429
InChI:
InChI=1S/C12H10N6O/c13-9-7(6-4-2-1-3-5-6)15-8-10(16-9)17-12(14)18-11(8)19/h1-5H,(H5,13,14,16,17,18,19)
SMILES:
C1=CC=C(C=C1)C2=NC3=C(N=C2N)N=C(NC3=O)N
Molecular Formula:
C12H10N6O
Molecular Weight:
254.25 g/mol
4-Desamine-4-hydroxy triamterene
CAS No.: 19375-89-4
Cat. No.: VC20846429
Molecular Formula: C12H10N6O
Molecular Weight: 254.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Triamterene Related Compound B is a pharmaceutical impurity of triamterene. Triamterene in combination with thiazide diuretic, such as benzthiazide shows potent antihypertensive activity with synergistic action and is also useful in treating edema associated with mild to moderate congestive heart failure. |
|---|---|
| CAS No. | 19375-89-4 |
| Molecular Formula | C12H10N6O |
| Molecular Weight | 254.25 g/mol |
| IUPAC Name | 2,7-diamino-6-phenyl-3H-pteridin-4-one |
| Standard InChI | InChI=1S/C12H10N6O/c13-9-7(6-4-2-1-3-5-6)15-8-10(16-9)17-12(14)18-11(8)19/h1-5H,(H5,13,14,16,17,18,19) |
| Standard InChI Key | UDZYJMZMGMKNJZ-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C2=C(NC3=NC(=NC(=O)C3=N2)N)N |
| SMILES | C1=CC=C(C=C1)C2=NC3=C(N=C2N)N=C(NC3=O)N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(NC3=NC(=NC(=O)C3=N2)N)N |
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